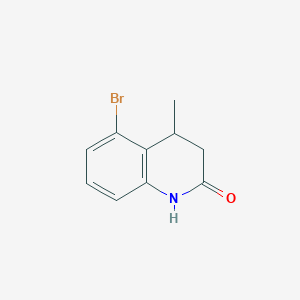

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one" is a derivative of quinolinone, a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of related structures. For instance, the first paper discusses 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives, which are structurally related to quinolinones and have been evaluated for their ability to inhibit cAMP hydrolysis and platelet aggregation, indicating potential therapeutic applications in thrombosis .

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of the quinolinone core. The paper describes an efficient synthesis of a specific imidazo[4,5-b]quinolin-2-one derivative, which was advanced for further clinical evaluation . Although the exact synthesis of "5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one" is not detailed, the methodologies used for related compounds, such as the introduction of substituents at various positions on the quinolinone ring, could be relevant for its synthesis.

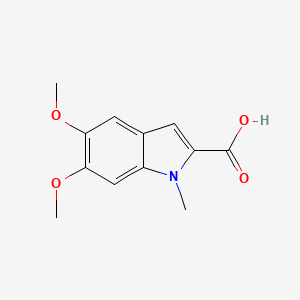

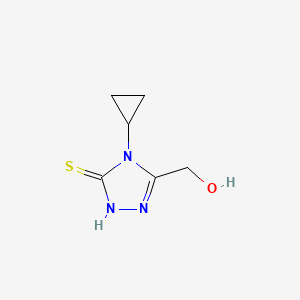

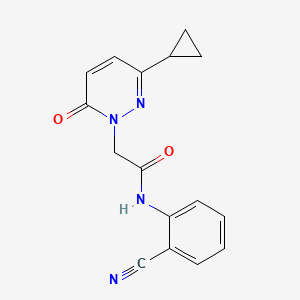

Molecular Structure Analysis

The molecular structure of quinolinone derivatives is crucial for their biological activity. The third paper provides information on the crystal structure of a hydroxybenzo[f]quinoxalin-6(5H)-one N4-oxide, which, like quinolinones, contains a heterocyclic core. The study reveals that the central ring adopts a twisted-boat conformation, and the molecular packing involves intermolecular hydrogen bonding . These structural insights are important as they can influence the reactivity and interaction of quinolinones with biological targets.

Chemical Reactions Analysis

Quinolinone derivatives can undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. The second paper describes the thermal rearrangement of a benzodiazepinone derivative into a quinazolin-2-aldehyde and its subsequent reactions . Although the reactions of "5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one" are not specifically mentioned, the reactivity patterns of similar heterocyclic compounds can provide a basis for predicting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolinone derivatives are influenced by their molecular structure. While the papers do not provide specific data on "5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one," the properties of related compounds, such as solubility, melting point, and stability, can be inferred from the structural analysis and synthesis methods described. For example, the presence of a bromo substituent and a methyl group on the quinolinone ring could affect its electron distribution and, consequently, its physical properties and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Tautomerism

Research into quinoline derivatives often explores their synthesis and tautomeric behaviors. For instance, Ukrainets et al. (2008) investigated the synthesis and tautomerism of 2-methyl-9H-furo-[2,3-b]quinolin-4-one, highlighting the chemical reactions and transformations that such compounds undergo. This research provides foundational knowledge for understanding the chemical behavior of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one derivatives (Ukrainets, Bereznyakova, & Turov, 2008).

Inhibition Properties

Baston et al. (2000) synthesized and evaluated 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines as inhibitors of steroid 5alpha reductases. Their research demonstrates the potential therapeutic applications of quinoline derivatives in addressing conditions related to steroid metabolism (Baston, Palusczak, & Hartmann, 2000).

Electrochemical Applications

El-Lateef et al. (2015) explored the electrochemical properties of newly synthesized phenolic Schiff bases compounds, including 5-bromo-2-[(E)-(quinolin-8-ylimino)methyl]phenol, for the inhibition of carbon steel corrosion. This research illustrates the potential industrial applications of quinoline derivatives in materials science and corrosion prevention (El-Lateef, Abu‐Dief, Abdel‐Rahman, Sañudo, & Aliaga-Alcalde, 2015).

Antiproliferative Activity

Wang et al. (2012) discussed the synthesis and in vitro antiproliferative activity of 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, including methylated derivatives, showcasing the potential of quinoline compounds in cancer research. This highlights the exploration of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one derivatives in developing new anticancer agents (Wang, Świtalska, Mei, Lu, Takahara, Feng, El-Sayed, Wietrzyk, & Inokuchi, 2012).

Luminescence and Magnetic Properties

Chu et al. (2018) synthesized a series of lanthanide complexes based on an 8-hydroxyquinoline derivative, studying their slow magnetization relaxation and photo-luminescence properties. This research opens avenues for the use of quinoline derivatives in materials science, specifically in the development of new luminescent materials and magnetic devices (Chu, Zhang, Chang, Nie, Cui, & Gao, 2018).

Zukünftige Richtungen

The future directions for research on 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one and similar compounds could involve further exploration of their synthesis methods, particularly those that are environmentally friendly and economically efficient . Additionally, given the wide range of biological activities associated with quinoline derivatives , further investigation into their potential therapeutic applications could also be a promising area of future research.

Wirkmechanismus

Target of Action

Similar compounds like imidazole derivatives have shown a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level that result in its biological effects .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one . These factors can include the presence of other compounds, temperature, pH, and light conditions .

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-5-9(13)12-8-4-2-3-7(11)10(6)8/h2-4,6H,5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFDQRJLNGWLLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C1C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)

![3-(2-methoxyphenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2520801.png)

![6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B2520803.png)

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)